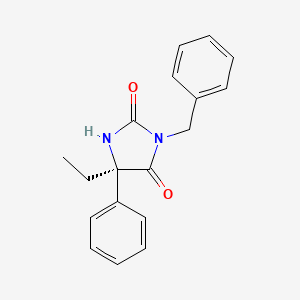

(R)-(-)-N-3-Benzylnirvanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-(-)-N-3-Benzylnirvanol is a chiral compound known for its enantioselective properties. It is primarily used in the field of medicinal chemistry and pharmacology due to its ability to inhibit specific enzymes. The compound’s unique stereochemistry makes it a valuable tool in the study of enzyme kinetics and drug metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-N-3-Benzylnirvanol typically involves the following steps:

Starting Material: The synthesis begins with the appropriate benzylamine derivative.

Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral acids or bases.

Coupling Reaction: The benzylamine derivative is then coupled with a suitable nirvanol precursor under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of ®-(-)-N-3-Benzylnirvanol may involve:

Large-Scale Chiral Resolution: Utilizing high-efficiency chiral resolution techniques to ensure enantiomeric purity.

Automated Synthesis: Employing automated synthesis equipment to maintain consistency and yield.

Purification: Advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: ®-(-)-N-3-Benzylnirvanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

(R)-(-)-N-3-Benzylnirvanol has been identified as a selective inhibitor of CYP2C19, which is involved in the metabolism of numerous clinically relevant drugs. Studies have shown that it exhibits competitive inhibition with Ki values ranging from 210 to 280 nM, indicating its potency compared to other inhibitors like omeprazole .

Drug Metabolism Studies

The compound is utilized in drug metabolism studies to assess the metabolic pathways of new chemical entities. It aids in predicting the fraction metabolized by CYP2C19, which is essential for understanding drug-drug interactions and optimizing therapeutic regimens .

Chiral Auxiliary in Synthesis

In synthetic chemistry, this compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to influence stereochemistry during reactions makes it a critical reagent for producing chiral pharmaceuticals .

Pharmacological Research

The compound has implications in pharmacological research due to its potential neuroprotective effects and ability to inhibit specific enzymes linked to various diseases. Its role in studying enzyme kinetics contributes to the development of therapeutic agents targeting neurological disorders .

Case Studies and Findings

Wirkmechanismus

The mechanism of action of ®-(-)-N-3-Benzylnirvanol involves its interaction with specific enzymes, leading to inhibition. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This interaction is highly stereoselective, making the ®-enantiomer particularly effective.

Vergleich Mit ähnlichen Verbindungen

(S)-(+)-N-3-Benzylnirvanol: The enantiomer of ®-(-)-N-3-Benzylnirvanol, which may exhibit different biological activities.

Nirvanol Derivatives: Other derivatives of nirvanol that may have varying degrees of enzyme inhibition.

Uniqueness: ®-(-)-N-3-Benzylnirvanol is unique due to its high enantioselectivity and potent enzyme inhibition properties. Its specific stereochemistry allows for targeted interactions with enzymes, making it a valuable tool in both research and therapeutic applications.

Biologische Aktivität

(R)-(-)-N-3-Benzylnirvanol, commonly referred to as N-3-benzylnirvanol, is a compound of significant interest in pharmacology due to its selective inhibition of cytochrome P450 2C19 (CYP2C19). This enzyme plays a crucial role in the metabolism of various drugs, making N-3-benzylnirvanol a valuable tool for understanding drug interactions and metabolism. This article explores the biological activity of this compound, focusing on its mechanism of action, potency as an inhibitor, and implications for drug metabolism.

N-3-benzylnirvanol acts primarily as a competitive inhibitor of CYP2C19. Studies have demonstrated that it exhibits high affinity for this enzyme, which is responsible for the metabolism of approximately 15% of clinically used drugs. The compound's inhibitory action is characterized by its ability to significantly reduce the enzyme's activity without affecting other CYP isoforms, thus highlighting its selectivity.

Potency and Selectivity

Research indicates that both the (+) and (-) enantiomers of N-3-benzylnirvanol exhibit potent inhibitory effects on CYP2C19. The following table summarizes the inhibitory constants (K_i) for various compounds, including N-3-benzylnirvanol:

| Compound | K_i (nM) | Selectivity |

|---|---|---|

| (-)-N-3-benzylphenobarbital | 79 | High |

| (+)-N-3-benzylnirvanol | 250 | Moderate |

| Omeprazole | 500 | Low |

The data indicates that (-)-N-3-benzylphenobarbital is a more potent inhibitor than (+)-N-3-benzylnirvanol and omeprazole, suggesting its potential as a superior agent for studies involving CYP2C19 inhibition .

Case Studies

- In Vitro Studies : In human liver microsomes, N-3-benzylnirvanol was shown to inhibit (S)-mephenytoin 4'-hydroxylase activity—a marker for CYP2C19—demonstrating significant inhibition at concentrations relevant to therapeutic use .

- Clinical Implications : A study involving ten clinically used CYP2C19 substrates found that the fraction metabolized by CYP2C19 was underestimated when traditional inhibitors were used. The introduction of N-3-benzylnirvanol provided more accurate predictions of drug metabolism in vivo .

Research Findings

Recent studies have highlighted the importance of N-3-benzylnirvanol in predicting drug interactions. Its selective inhibition allows researchers to better understand how drugs metabolized by CYP2C19 interact with other medications. This is particularly relevant in polypharmacy scenarios where multiple drugs are administered concurrently.

Eigenschaften

IUPAC Name |

(5R)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZDHUHMXXALFX-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.